molecular formula C13H9N3O3 B11784349 8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid

8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid

Cat. No.: B11784349
M. Wt: 255.23 g/mol
InChI Key: MUGJFZGHBIMVTA-UHFFFAOYSA-N
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Description

8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid is a heterocyclic compound with a molecular formula of C13H9N3O3 and a molecular weight of 255.23 g/mol This compound features an imidazo[1,5-a]pyrazine core, which is a fused bicyclic structure containing both imidazole and pyrazine rings

Preparation Methods

The synthesis of 8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-aminopyrazine with phenylglyoxal in the presence of a suitable catalyst can lead to the formation of the desired compound . Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Substitution reactions can be facilitated by nucleophiles such as amines or halides. Major products formed from these reactions depend on the specific reagents and conditions used, but they often involve modifications to the oxo or phenyl groups.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules . In biology and medicine, it has shown potential as a scaffold for drug discovery, particularly in the development of antimicrobial and anticancer agents . Its unique structure allows it to interact with various biological targets, making it a promising candidate for further research. Additionally, it has applications in the industry as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

When compared to other similar compounds, 8-Oxo-6-phenyl-7,8-dihydroimidazo[1,5-a]pyrazine-1-carboxylic acid stands out due to its unique structural features and versatile reactivity. Similar compounds include other imidazo[1,5-a]pyrazine derivatives, such as 7-Benzyl-8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylic acid These compounds share the imidazo[1,5-a]pyrazine core but differ in their substituents, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C13H9N3O3

Molecular Weight

255.23 g/mol

IUPAC Name

8-oxo-6-phenyl-7H-imidazo[1,5-a]pyrazine-1-carboxylic acid

InChI

InChI=1S/C13H9N3O3/c17-12-11-10(13(18)19)14-7-16(11)6-9(15-12)8-4-2-1-3-5-8/h1-7H,(H,15,17)(H,18,19)

InChI Key

MUGJFZGHBIMVTA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN3C=NC(=C3C(=O)N2)C(=O)O

Origin of Product

United States

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